2-Amino-1-(2,4-dichlorophenyl)-4-[2,5-dimethyl-3-(morpholin-4-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-AMINO-1-(2,4-DICHLOROPHENYL)-4-{2,5-DIMETHYL-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(2,4-DICHLOROPHENYL)-4-{2,5-DIMETHYL-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic synthesis. The process begins with the preparation of the core quinoline structure, followed by the introduction of the amino, dichlorophenyl, dimethylphenyl, and morpholinylmethyl groups through various substitution and addition reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-(2,4-DICHLOROPHENYL)-4-{2,5-DIMETHYL-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-AMINO-1-(2,4-DICHLOROPHENYL)-4-{2,5-DIMETHYL-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-AMINO-1-(2,4-DICHLOROPHENYL)-4-{2,5-DIMETHYL-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cell signaling, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4-(2,4-DICHLOROPHENYL)-1-(DIMETHYLAMINO)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 2-AMINO-4,4’-DICHLORODIPHENYL ETHER
Uniqueness
Compared to similar compounds, 2-AMINO-1-(2,4-DICHLOROPHENYL)-4-{2,5-DIMETHYL-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
Molecular Formula |
C31H34Cl2N4O2 |
---|---|
Molecular Weight |
565.5 g/mol |
IUPAC Name |
2-amino-1-(2,4-dichlorophenyl)-4-[2,5-dimethyl-3-(morpholin-4-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C31H34Cl2N4O2/c1-18-11-20(17-36-7-9-39-10-8-36)19(2)22(12-18)28-23(16-34)30(35)37(25-6-5-21(32)13-24(25)33)26-14-31(3,4)15-27(38)29(26)28/h5-6,11-13,28H,7-10,14-15,17,35H2,1-4H3 |
InChI Key |
CCSMSNZNMKRMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C=C(C=C4)Cl)Cl)N)C#N)C)CN5CCOCC5 |
Origin of Product |
United States |
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